molecular formula C4H7BrMgO2 B069871 (1,3-Dioxolan-2-ylmethyl)magnesium bromide CAS No. 180675-22-3

(1,3-Dioxolan-2-ylmethyl)magnesium bromide

Cat. No.: B069871
CAS No.: 180675-22-3
M. Wt: 191.31 g/mol
InChI Key: IERSPCAGKAOLSQ-UHFFFAOYSA-M
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Description

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a highly valuable Grignard reagent specifically designed for advanced organic synthesis. Its primary research value lies in its role as a robust nucleophile for carbon-carbon bond formation, uniquely featuring a protected aldehyde functional group. The 1,3-dioxolane moiety acts as a masked carbonyl, rendering the molecule stable to the highly basic and nucleophilic Grignard center. This allows researchers to perform standard nucleophilic addition reactions with ketones, aldehydes, epoxides, and other electrophiles without compromising the aldehyde functionality. Following the key coupling step, the dioxolane protecting group can be readily cleaved under mild acidic conditions to unveil the aldehyde, effectively enabling the equivalent of an "acetal-protected hydroxyacetyl" anion synthon. This makes it an indispensable building block for the synthesis of complex molecules, including pharmaceuticals, natural products, and fine chemicals, particularly in multi-step sequences where chemoselectivity is paramount. It is typically supplied as a solution in diethyl ether or tetrahydrofuran. Researchers must handle this reagent under an inert atmosphere using standard Schlenk or glovebox techniques to maintain its reactivity and purity.

Properties

IUPAC Name

magnesium;2-methanidyl-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERSPCAGKAOLSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1OCCO1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401185
Record name (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180675-22-3
Record name (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Starting from Vinyl Acetate

This method involves a multi-step sequence beginning with vinyl acetate as the starting material. The process includes:

  • Halogenation : Vinyl acetate is treated with hydrogen bromide (HBr) in methanol, yielding a dimethyl acetal of bromoacetaldehyde.

  • Protection Group Conversion : The dimethyl acetal is subsequently converted to a 1,3-dioxolane-protected bromoacetaldehyde through acid-catalyzed transacetalization.

  • Isolation : The product is purified via distillation or column chromatography to obtain (1,3-dioxolan-2-ylmethyl) bromide in yields exceeding 70%.

Key Reaction Conditions :

  • Solvent : Methanol for halogenation; dichloromethane for transacetalization.

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) for acetal formation.

  • Temperature : 0–25°C during halogenation; room temperature for transacetalization.

Route 2: Starting from Acetaldehyde

An alternative approach utilizes acetaldehyde as the precursor:

  • Protection : Acetaldehyde is protected as its 1,3-dioxolane derivative using ethylene glycol and an acid catalyst.

  • Bromination : The protected acetaldehyde undergoes bromination with phosphorus tribromide (PBr₃) or HBr in the presence of a peroxide initiator.

  • Purification : The brominated product is isolated via fractional distillation.

Advantages :

  • Avoids the use of vinyl acetate, which may introduce ester-related byproducts.

  • Higher atom economy due to direct functionalization of acetaldehyde.

Preparation of (1,3-Dioxolan-2-ylmethyl)magnesium Bromide

The Grignard reagent is synthesized by reacting the halogenated precursor with magnesium metal under controlled conditions.

Reaction Conditions and Solvent Selection

Procedure :

  • Magnesium Activation : Magnesium turnings are rinsed with dilute HCl to remove surface oxides, followed by drying under vacuum.

  • Reaction Setup : In a flame-dried flask under argon or nitrogen, THF is added as the solvent.

  • Halide Addition : (1,3-dioxolan-2-ylmethyl) bromide is added dropwise to the magnesium suspension at 0–25°C.

  • Initiation : The reaction is initiated by gentle heating or the addition of a small amount of iodine.

  • Completion : The mixture is stirred until magnesium is fully consumed (typically 2–4 hours), indicated by the cessation of gas evolution.

Critical Parameters :

  • Solvent : THF is preferred due to its ability to stabilize the Grignard complex through Lewis acid-base interactions.

  • Temperature : Maintained below 30°C to prevent side reactions such as Wurtz coupling.

  • Concentration : A 0.5 M solution ensures optimal reactivity and stability during storage.

Inert Atmosphere and Moisture Control

Grignard formation is highly sensitive to moisture and oxygen. Best practices include:

  • Schlenk Techniques : Use of double-manifold vacuum/argon systems for reagent transfers.

  • Molecular Sieves : THF is pre-dried over 3Å molecular sieves to reduce water content below 10 ppm.

  • Quenching Protocols : Residual reagent is neutralized with saturated ammonium chloride or dilute HCl before disposal.

Industrial-Scale Production Considerations

Large-scale synthesis requires adaptations to ensure safety and efficiency:

  • Continuous Flow Reactors : Minimize exothermic risks by controlling heat dissipation.

  • Automated Inert Gas Systems : Ensure consistent argon/nitrogen blanket during transfers.

  • Quality Control :

    • Titration : Measures active magnesium content to verify reagent strength.

    • GC-MS : Monitors for byproducts such as biphenyl or dimeric species.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary routes for precursor synthesis:

ParameterRoute 1 (Vinyl Acetate)Route 2 (Acetaldehyde)
Starting Material Vinyl acetateAcetaldehyde
Reaction Steps 3 (halogenation, protection, isolation)2 (protection, bromination)
Yield 70–75%65–70%
Byproducts Esters from vinyl acetateMinimal
Scalability ModerateHigh

Route 1 offers higher yields but requires additional purification steps, while Route 2 simplifies the process at the cost of slightly reduced efficiency .

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

(1,3-Dioxolan-2-ylmethyl)magnesium bromide reacts with aldehydes, ketones, and esters to form secondary or tertiary alcohols. The dioxolane ring stabilizes intermediates during nucleophilic attack, enhancing reaction efficiency .

Example Reaction: RCOOR + 1 3 Dioxolan 2 ylmethyl MgBrRC OH CH2C3H4O2 R \text{RCOOR }+\text{ 1 3 Dioxolan 2 ylmethyl MgBr}\rightarrow \text{RC OH CH}_2\text{C}_3\text{H}_4\text{O}_2\text{ R }Conditions:

  • Anhydrous tetrahydrofuran (THF) or diethyl ether.
  • Inert atmosphere (N₂ or Ar) .

Substitution Reactions

This reagent displaces halides from alkyl/aryl halides, forming extended carbon chains. Its steric profile allows selective substitution in crowded environments .

Example Reaction: RX+ 1 3 Dioxolan 2 ylmethyl MgBrR CH2C3H4O2+MgBrX\text{RX}+\text{ 1 3 Dioxolan 2 ylmethyl MgBr}\rightarrow \text{R CH}_2\text{C}_3\text{H}_4\text{O}_2+\text{MgBrX}Key Applications:

  • Synthesis of branched alkanes.
  • Functionalization of aromatic systems .

Coupling Reactions

The reagent participates in cross-couplings with electrophiles (e.g., aryl halides) under catalytic conditions, enabling C–C bond formation for complex architectures .

Catalytic Systems:

  • Nickel or palladium catalysts.
  • Ligands: Phosphines or N-heterocyclic carbenes.

Cleavage of 1,3-Benzoxathioles

The reagent cleaves sulfur-containing heterocycles to generate thiol intermediates for pharmaceutical synthesis:Benzoxathiole+ 1 3 Dioxolan 2 ylmethyl MgBrThiolate Intermediate\text{Benzoxathiole}+\text{ 1 3 Dioxolan 2 ylmethyl MgBr}\rightarrow \text{Thiolate Intermediate}Conditions:

  • Room temperature, THF.

Reactivity Comparison with Analogous Grignard Reagents

Reagent Structure Reactivity Profile
Phenylmagnesium bromideAromaticHigh electrophilic aromatic substitution; limited steric hindrance .
Ethylmagnesium bromideLinear alkylBroad substrate tolerance but lower selectivity for sterically hindered sites .
This compound Cyclic ether-functionalizedEnhanced stability and selectivity in polar aprotic solvents; unique dioxolane-mediated steric effects .

Limitations and Challenges

  • Steric Hindrance: Bulky dioxolane group reduces reactivity with highly substituted substrates.
  • Solvent Constraints: Requires strictly anhydrous conditions .

Scientific Research Applications

Chemical Synthesis

Role in Organic Reactions:

  • Nucleophilic Reagent: As a Grignard reagent, (1,3-Dioxolan-2-ylmethyl)magnesium bromide can perform nucleophilic attacks on electrophilic centers, such as carbonyl groups. This property is essential for synthesizing alcohols and other functional groups from simple precursors .
  • Formation of Heterocycles: The compound has been used in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. For example, it facilitates the cleavage of 1,3-benzoxathioles, a step necessary for creating various medicinal compounds.

Case Study: Synthesis of Dihydropyrimidinones

  • Dihydropyrimidinones are important in pharmaceutical chemistry. The use of this compound in their synthesis has demonstrated its catalytic capabilities, leading to higher yields and milder reaction conditions.

Radiopharmaceutical Applications

Production of Radiolabeled Compounds:

  • One prominent application is in the synthesis of 3-[11C]-propionaldehyde, an important intermediate for radiolabeled compounds used in positron emission tomography (PET) imaging. This application highlights the compound's utility in medical diagnostics .

Example: Synthesis Pathway

  • The synthesis involves reacting this compound with carbon dioxide to produce radiolabeled aldehydes that can be further utilized in biological studies .

Industrial Applications

Chemical Production:

  • In industrial settings, this compound is employed for producing various chemicals and materials. Its ability to form stable intermediates allows for efficient large-scale synthesis processes under controlled conditions .

Comparison with Similar Compounds:
The following table summarizes the unique properties and applications of this compound compared to similar compounds:

Compound NameUnique PropertiesApplications
This compoundForms stable intermediates; versatile nucleophileOrganic synthesis; radiopharmaceuticals
2-Thienylmagnesium bromideReactivity towards electrophilesSynthesis of thiophene derivatives
2-(2-Bromoethyl)-1,3-dioxolaneSimilar structure but less stabilityLimited applications in organic reactions

Biological Applications

Synthesis of Pharmaceutical Intermediates:

  • This compound plays a role in synthesizing intermediates for pharmaceuticals. Its reactivity allows it to participate in complex reaction sequences necessary for drug development .

Mechanism of Action

The mechanism of action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound can target carbonyl groups, leading to the formation of alcohols or other substituted products.

Comparison with Similar Compounds

Structural Comparisons

Key Compounds:
Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features
(1,3-Dioxolan-2-ylmethyl)magnesium bromide C₄H₇BrMgO₂ 191.31 180675-22-3 Five-membered dioxolane ring
Allylmagnesium bromide C₃H₅BrMg 161.29 1730-25-2 Allyl group (C=C bond)
(1,3-Dioxan-2-ylethyl)magnesium bromide C₆H₁₁BrMgO₂ 219.36 78078-50-9 Six-membered dioxane ring
Benzylmagnesium bromide C₇H₇BrMg 199.35 1589-82-8 Aromatic benzyl group
  • Dioxolane vs. Dioxane Rings : The five-membered dioxolane ring in this compound introduces greater ring strain but enhanced electron-donating effects compared to the six-membered dioxane ring in (1,3-Dioxan-2-ylethyl)magnesium bromide. This difference impacts reactivity and stability .
  • Allyl vs. Dioxolane Groups : Allylmagnesium bromide’s allyl group enables conjugation-stabilized reactions (e.g., 1,2- vs. 1,4-additions), whereas the dioxolane group in the target compound acts as a protecting group for carbonyls , enabling selective syntheses .
This compound:
  • Used in radiolabeling reactions (e.g., synthesis of [¹¹C]SN-38 for cancer research) due to its stability under low-temperature conditions (−80°C to room temperature) .
  • Participates in photocatalytic oxidation reactions (e.g., α,α-dibromo ketone synthesis) when paired with magnesium bromide–ether complexes .
Allylmagnesium Bromide:
  • Preferred for allylation reactions in cross-coupling and polymerization processes due to its high reactivity with electrophiles like aldehydes and ketones .
(1,3-Dioxan-2-ylethyl)magnesium Bromide:
  • The six-membered dioxane ring provides reduced steric hindrance , making it suitable for reactions requiring bulkier nucleophiles .

Physical and Chemical Properties

Property This compound Allylmagnesium bromide (1,3-Dioxan-2-ylethyl)magnesium bromide
Solubility 0.5 M in THF 1.0 M in diethyl ether 0.5 M in THF
Stability Air- and moisture-sensitive Highly reactive Moderately stable
Density (g/mL) N/A N/A 0.951

Stability and Handling

  • This compound requires AcroSeal™ packaging to prevent degradation by moisture or oxygen, similar to other Grignard reagents .
  • Its dioxolane group may confer hydrolytic stability compared to simpler alkyl magnesium bromides, as evidenced by its use in multi-step syntheses requiring acidic workup .

Biological Activity

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent that has garnered attention for its potential applications in organic synthesis and biological studies. This article provides a detailed examination of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

  • Chemical Formula : C4_4H7_7BrMgO2_2
  • Molecular Weight : 191.31 g/mol
  • CAS Number : 180675-22-3
  • Density : 0.938 g/mL at 25 °C
  • Structure : The compound features a dioxolane ring which contributes to its reactivity as a Grignard reagent .

As a Grignard reagent, this compound primarily functions through nucleophilic attack on electrophilic carbon atoms in carbonyl groups. This mechanism facilitates the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules from simpler precursors. Its reactivity is significantly influenced by environmental factors such as moisture and air.

1. Synthesis of Radiolabeled Compounds

One notable application of this compound is in the synthesis of radiolabeled compounds for biological studies. For example, it has been used as an intermediate in the preparation of [^11C]SN-38, a compound relevant for cancer research .

2. Interaction with Biological Targets

Research indicates that this compound can interact with various biological targets, particularly in the context of inflammatory responses and neurodegenerative diseases. The compound's ability to form stable intermediates makes it valuable in studying pathways involving nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous central nervous system disorders .

Case Study 1: Inhibition of Inflammatory Processes

A study explored the role of PI3Kγ (phosphoinositide 3-kinase gamma) in mediating inflammatory responses. The inhibition of PI3Kγ was shown to reduce the recruitment of myeloid-derived cells in models of neurodegeneration. This suggests that compounds like this compound could potentially modulate inflammatory pathways by targeting similar mechanisms .

Case Study 2: Synthesis and Characterization

In synthetic chemistry applications, this compound has been utilized to synthesize various alcohols through reactions with carbonyl compounds. Its effectiveness in these reactions is attributed to its nucleophilic properties, allowing for efficient carbon-carbon bond formation under controlled conditions .

PropertyValue
Density0.938 g/mL at 25 °C
Molecular Weight191.31 g/mol
CAS Number180675-22-3
ReactivitySensitive to air and moisture

Q & A

Q. What are the standard synthetic protocols for generating (1,3-Dioxolan-2-ylmethyl)magnesium bromide, and how does its reactivity compare to other Grignard reagents?

this compound is synthesized via the reaction of 2-(bromomethyl)-1,3-dioxolane with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction requires strict temperature control (0–25°C) to prevent side reactions. Compared to allylic Grignard reagents (e.g., allylmagnesium bromide ), this reagent exhibits reduced nucleophilicity due to the electron-donating 1,3-dioxolane group, making it more selective in conjugate additions to α,β-unsaturated carbonyl systems. THF is the preferred solvent due to its ability to stabilize the Grignard complex .

Q. How should this compound be handled and stored to ensure stability?

The compound is highly moisture- and oxygen-sensitive. Storage recommendations include:

  • Inert atmosphere : Under argon or nitrogen in flame-resistant containers .
  • Temperature : –20°C to prevent thermal decomposition.
  • Quenching protocols : Use saturated ammonium chloride or dilute HCl to neutralize residual reagent, followed by extraction with ethyl acetate .
    Avoid exposure to water or protic solvents, as rapid hydrolysis releases flammable gases (e.g., methane) .

Q. What are the primary applications of this reagent in organic synthesis?

It is widely used for:

  • Nucleophilic additions : To ketones, esters, or nitriles, yielding protected diols after acidic workup.
  • Cross-coupling reactions : In nickel- or palladium-catalyzed couplings with aryl halides.
  • One-pot tandem reactions : For example, sequential Grignard addition and cyclization to form heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized for Wittig-type olefinations using (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide intermediates?

The phosphonium salt (a precursor to the Grignard reagent) is employed in Wittig reactions under basic conditions (e.g., NaH/18-crown-6 in THF). Key optimizations include:

  • Base selection : Strong bases (NaH, KHMDS) enhance ylide formation.
  • Solvent polarity : THF ensures solubility, while toluene can improve stereoselectivity in aldehyde additions.
  • Temperature : Reactions at –78°C favor cis-alkene formation, while room temperature promotes trans-products .
    For example, in a study synthesizing conjugated aldehydes, yields improved from 45% to 63% by adjusting the base stoichiometry and reaction time .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the integrity of the dioxolane ring (δ 4.8–5.2 ppm for protons adjacent to oxygen) and the absence of hydrolysis byproducts.
  • X-ray crystallography : Resolves structural ambiguities, such as hydrogen bonding between the magnesium center and THF .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. How can researchers address contradictions in reported reactivity data for this reagent?

Discrepancies in yields or regioselectivity often arise from:

  • Trace moisture : Even ppm-level water degrades the reagent, necessitating rigorous drying of glassware and solvents.
  • Substrate steric effects : Bulky electrophiles (e.g., tert-butyl ketones) may require elevated temperatures or longer reaction times.
  • Catalyst impurities : Residual nickel or palladium in cross-coupling reactions can alter pathways. Systematic control experiments (e.g., varying catalyst loading) are recommended .

Q. What are the thermal decomposition pathways and safety risks associated with this compound?

Thermal degradation above 40°C releases magnesium oxide, brominated hydrocarbons, and carbon monoxide. Key safety measures include:

  • Ventilation : Use fume hoods to prevent inhalation of toxic gases.
  • Fire suppression : CO2_2 or dry chemical extinguishers for magnesium fires (water exacerbates combustion) .
  • Spill management : Absorb with inert materials (silica gel, sand) and neutralize with isopropanol/water mixtures .

Methodological Considerations

Q. How can researchers design experiments to probe the reagent’s regioselectivity in multi-functional substrates?

  • Competition experiments : React equimolar mixtures of electrophiles (e.g., benzaldehyde vs. cyclohexanone) and analyze product ratios via GC-MS.
  • Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict selectivity trends .

Q. What strategies mitigate side reactions during large-scale syntheses?

  • Slow addition : Gradual introduction of the Grignard reagent to the electrophile minimizes exothermic side reactions.
  • In situ quenching : Immediate neutralization after reaction completion prevents retro-aldol or elimination pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-Dioxolan-2-ylmethyl)magnesium bromide
Reactant of Route 2
Reactant of Route 2
(1,3-Dioxolan-2-ylmethyl)magnesium bromide

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